molecular formula C12H8O3S B14113072 2-(3-Formylphenyl)thiophene-3-carboxylic acid

2-(3-Formylphenyl)thiophene-3-carboxylic acid

Cat. No.: B14113072
M. Wt: 232.26 g/mol
InChI Key: ANLINMNXWUDZJH-UHFFFAOYSA-N
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Description

2-(3-Formylphenyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a formyl group (–CHO) attached to the phenyl ring and a carboxylic acid group (–COOH) attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formylphenyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-formylphenylboronic acid with thiophene-3-carboxylic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Formylphenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Formylphenyl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Formylphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Formylphenyl)thiophene-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications. The formyl group allows for further functionalization, while the carboxylic acid group enhances its solubility in polar solvents .

Properties

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

IUPAC Name

2-(3-formylphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H8O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-7H,(H,14,15)

InChI Key

ANLINMNXWUDZJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)C=O

Origin of Product

United States

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